2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(furan-2-yl)methyl]acetamide
Description
Historical Development and Research Evolution
The exploration of pyrazolo-fused heterocycles began in the mid-20th century, with early studies focusing on their synthetic accessibility and structural similarity to purines. The pyrazolo[3,4-d]pyridazine scaffold emerged as a distinct entity in the 1990s, when researchers recognized its potential to mimic the adenine moiety of adenosine triphosphate (ATP). This property positioned it as a competitive inhibitor for kinases and growth factor receptors, sparking interest in anticancer drug development. For instance, seminal work by Kassab (2023) highlighted the scaffold’s role in designing epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors, which are critical targets in oncology.
The evolution of synthetic methodologies has been pivotal. Early routes relied on cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds, but advances in regioselective functionalization—such as those demonstrated in the synthesis of pyridazin-3-one derivatives—enabled precise modifications at the C-4 and C-6 positions. These innovations facilitated the introduction of substituents like tert-butyl and furan-methyl groups, which optimize pharmacokinetic properties while retaining target affinity.
Medicinal Significance of Fused Heterocyclic Systems
Fused heterocycles, particularly those containing nitrogen atoms, dominate medicinal chemistry due to their versatility in interacting with biological macromolecules. The pyrazolo[3,4-d]pyridazine core exemplifies this through its dual hydrogen-bonding capacity and planar aromatic structure, which allow it to occupy the hydrophobic pockets of kinase domains. Comparative studies have shown that such scaffolds often exhibit superior binding affinity compared to monocyclic analogs, as seen in the development of anticoagulants like apixaban, which features a related pyrazolo[3,4-c]pyridine system.
A key advantage lies in the scaffold’s adaptability. For example, substituting the pyridazine ring with electron-withdrawing groups (e.g., oxo at C-7) enhances electrophilicity, promoting interactions with catalytic lysine residues in kinases. Meanwhile, the tert-butyl group in the titular compound likely improves metabolic stability by shielding labile positions from oxidative degradation.
Pharmacological Importance of Pyrazolo[3,4-d]pyridazines
Pyrazolo[3,4-d]pyridazines have demonstrated broad pharmacological activities, ranging from anticancer to anti-inflammatory effects. Their mechanism often involves kinase inhibition; for instance, derivatives targeting EGFR and VEGFR have shown nanomolar IC₅₀ values in enzymatic assays, correlating with potent antitumor activity in murine models. The titular compound’s furan-methylacetamide side chain may further modulate selectivity, as furan rings are known to engage in π-π stacking with aromatic residues in binding pockets.
Recent studies have also explored their role in neurodegenerative diseases. While the current compound has not been explicitly tested in this context, structural analogs have inhibited tau hyperphosphorylation in Alzheimer’s models by targeting glycogen synthase kinase-3β (GSK-3β). Such findings underscore the scaffold’s potential for repurposing across therapeutic areas.
Structural Diversity and Biological Relevance
Structural modifications to the pyrazolo[3,4-d]pyridazine core profoundly influence biological activity. The table below summarizes key functionalizations and their pharmacological implications:
The titular compound incorporates a furan-methyl group at the acetamide nitrogen, a feature rare in literature but hypothesized to enhance blood-brain barrier permeability due to furan’s small size and moderate polarity. Synthetic routes to such derivatives often involve multi-step sequences, starting with cyclocondensation to form the pyridazinone core, followed by nucleophilic substitutions or palladium-catalyzed couplings to introduce complex side chains.
Properties
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-13-9-19-22(17(2,3)4)15(13)16(24)21(20-11)10-14(23)18-8-12-6-5-7-25-12/h5-7,9H,8,10H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQGIYHFNGHOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazolo[3,4-d]pyridazinone with N-[(furan-2-yl)methyl]acetamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic route for large-scale production. This would include the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyridazinone core.
Scientific Research Applications
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo-Based Analogs
Key Observations :
- Core Variations : The target compound’s pyrazolo[3,4-d]pyridazine core differs from analogs with pyrazolo[4,3-d]pyrimidine (e.g., ) or pyrazolo[3,4-b]pyridine (e.g., ) scaffolds, which alter ring size and electronic properties.
- Substituent Impact : The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to ethyl () or phenyl () groups in analogs.
- Functional Groups : The oxo and acetamide groups are conserved across analogs, but the sulfanyl bridge in may improve metabolic stability compared to the target’s oxygen-based linkage.
Key Observations :
- Room-temperature syntheses (e.g., ) may offer advantages in scalability compared to reflux-based protocols.
Biological Activity
The compound 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(furan-2-yl)methyl]acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine moiety and a furan substituent. The structural characteristics suggest potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 314.39 g/mol |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various pharmacological activities. The biological activity of this specific compound can be summarized as follows:
Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit key oncogenic pathways. For instance:
- Inhibition of BRAF(V600E) : Pyrazole derivatives have been reported to effectively inhibit the BRAF(V600E) mutation associated with several cancers. This compound may share similar mechanisms due to its structural features that resemble known inhibitors .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by evidence from related pyrazole derivatives:
- Nitric Oxide Production Inhibition : Pyrazole compounds have demonstrated the ability to inhibit LPS-induced nitric oxide production in macrophages, suggesting a role in mitigating inflammatory responses .
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives indicates promising results:
- Bacterial Cell Membrane Disruption : Some studies highlight that related pyrazole compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This suggests that the compound may possess similar antimicrobial capabilities .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives with biological activity:
- Antitumor Study :
- Anti-inflammatory Study :
- Antimicrobial Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
